![molecular formula C11H15BrN2O B1405952 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea CAS No. 1504448-31-0](/img/structure/B1405952.png)
1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
Overview
Description
The compound “1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and bromine (Br) atoms in its structure . The presence of a urea group (-NH-CO-NH2) and a bromo-ethylphenyl group in the compound suggests that it might have properties similar to those of other urea derivatives and brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound would consist of a urea group attached to a bromo-ethylphenyl group . The bromine atom would likely add significant weight to the molecule, and the presence of the urea group could lead to hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups (like the urea group) would influence its properties .Scientific Research Applications
Phase Transformations in Similar Compounds
Research on similar compounds, such as 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethylurea, revealed a reversible thermal phase transformation, which occurs at about 170–180 K. This transformation involves a change from a monoclinic to a triclinic crystal system, with the isopropyl group showing disordered behavior above the transition temperature and ordered behavior below it (Kariuki & El‐Hiti, 2017).
Chemical Synthesis and Modification
The synthesis and modification of similar compounds, such as N′-(ω-Phenylalkyl)-N,N-dimethylureas, have been explored. Lithiation of these compounds with tert-butyllithium in anhydrous tetrahydrofuran at low temperatures leads to substitution on the nitrogen and the side-chain. These lithium reagents can react with various electrophiles, resulting in a range of substituted derivatives (Smith, El‐Hiti, & Alshammari, 2012).
Characterization and Synthesis of Analogous Compounds
Research on the synthesis and characterization of analogous compounds, such as 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, offers insights into the potential applications of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea. These compounds can exhibit significant anti-proliferative effects in vitro, suggesting potential use in medical applications (Yamada et al., 2010).
Applications in Analytical Chemistry
Similar compounds, such as Maloran (3-(3-chloro, 4-bromophenyl)-1-methoxy-lmethylurea), have been used as selective herbicides and their degradation in soil has been studied. This implies potential applications in environmental and agricultural research (Katz & Strusz, 1968).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-bromo-2-ethylphenyl)-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-4-8-7-9(12)5-6-10(8)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVDYCNWKAQCKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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